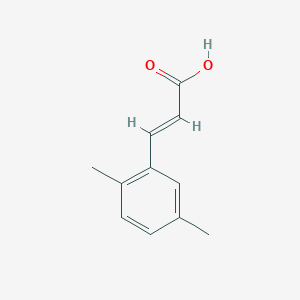
(S)-Equol 4'-Sulfate Sodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Equol 4’-Sulfate Sodium Salt is a derivative of (S)-Equol, a non-steroidal estrogen that is produced by the metabolism of daidzein, an isoflavone found in soybeans and other legumes. This compound is of interest due to its potential biological activities and its role in various biochemical pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Equol 4’-Sulfate Sodium Salt typically involves the sulfation of (S)-Equol. This can be achieved through the reaction of (S)-Equol with sulfur trioxide-pyridine complex in an aprotic solvent such as dimethylformamide (DMF) under controlled temperature conditions. The resulting sulfate ester is then neutralized with sodium hydroxide to yield the sodium salt form.
Industrial Production Methods
Industrial production of (S)-Equol 4’-Sulfate Sodium Salt may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification steps such as crystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
(S)-Equol 4’-Sulfate Sodium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the sulfate group back to the hydroxyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: (S)-Equol.
Substitution: Various (S)-Equol derivatives depending on the nucleophile used.
科学的研究の応用
(S)-Equol 4’-Sulfate Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular signaling pathways and its potential effects on gene expression.
Medicine: Investigated for its estrogenic activity and potential therapeutic applications in hormone-related conditions.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
作用機序
The biological effects of (S)-Equol 4’-Sulfate Sodium Salt are primarily mediated through its interaction with estrogen receptors. It can bind to these receptors and modulate their activity, influencing the expression of estrogen-responsive genes. Additionally, the sulfate group may affect the compound’s solubility and bioavailability, impacting its overall biological activity.
類似化合物との比較
Similar Compounds
(S)-Equol: The parent compound, which lacks the sulfate group.
Daidzein: The isoflavone precursor of (S)-Equol.
Genistein: Another isoflavone with similar estrogenic activity.
Uniqueness
(S)-Equol 4’-Sulfate Sodium Salt is unique due to the presence of the sulfate group, which can influence its solubility, stability, and biological activity. This modification can enhance its potential as a therapeutic agent and its utility in various research applications.
特性
CAS番号 |
688025-52-7 |
|---|---|
分子式 |
C₁₅H₁₃NaO₆S |
分子量 |
344.31 |
同義語 |
(3S)-3,4-Dihydro-3-[4-(sulfooxy)phenyl]-2H-1-benzopyran-7-ol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-Piperidinebutanoic acid, 4-[(S)-(4-chlorophenyl)-2-pyridinylmethoxy]-, ethyl ester](/img/structure/B1145598.png)
